3-fluoro-4-methoxy-N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide

Description

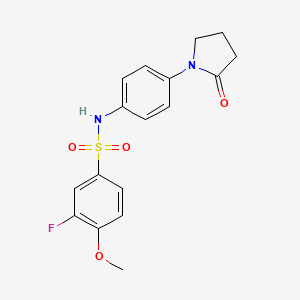

3-Fluoro-4-methoxy-N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide is a benzenesulfonamide derivative characterized by a 3-fluoro and 4-methoxy substitution on the benzene ring, with the sulfonamide nitrogen linked to a para-substituted phenyl group bearing a 2-oxopyrrolidin-1-yl moiety. The pyrrolidin-2-one (2-oxopyrrolidine) group is critical for binding interactions, while the fluorine and methoxy substituents modulate electronic and steric properties, influencing solubility, bioavailability, and target affinity .

Properties

IUPAC Name |

3-fluoro-4-methoxy-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17FN2O4S/c1-24-16-9-8-14(11-15(16)18)25(22,23)19-12-4-6-13(7-5-12)20-10-2-3-17(20)21/h4-9,11,19H,2-3,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEDKHHBXZLLXPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)N3CCCC3=O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17FN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-4-methoxy-N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide typically involves multiple steps, starting from commercially available precursors. One common approach involves the following steps:

Formation of the Fluoro-Methoxy Aniline Intermediate: This step involves the reaction of 3-fluoro-4-methoxyaniline with appropriate reagents to introduce the sulfonamide group.

Coupling with Pyrrolidinone Derivative: The intermediate is then coupled with a pyrrolidinone derivative under specific conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-4-methoxy-N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

Reduction: The sulfonamide group can be reduced under specific conditions to form amines.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Recent studies have indicated that compounds similar to 3-fluoro-4-methoxy-N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide exhibit promising anticancer properties. The compound has been explored for its ability to modulate protein kinase activity, which is crucial in cancer cell proliferation and survival. For instance, derivatives of this compound have shown efficacy in inhibiting pathways associated with tumor growth, suggesting its potential as a lead compound in cancer therapy .

1.2 Neuropharmacology

The structural characteristics of the compound suggest potential applications in neuropharmacology. The presence of the pyrrolidine moiety is indicative of activity at neurotransmitter receptors. Compounds containing similar structures have been evaluated for their effects on serotonin and dopamine receptors, indicating a possible role in treating psychiatric disorders and neurodegenerative diseases .

3.1 Antiviral Properties

Compounds with similar sulfonamide structures have been tested for antiviral activity, particularly against influenza viruses. The mechanism often involves interference with viral replication processes, suggesting that this compound could be evaluated for similar antiviral properties .

3.2 Enzyme Inhibition

The compound's ability to inhibit specific enzymes involved in metabolic pathways may also be explored. For example, sulfonamides are known inhibitors of carbonic anhydrase, which plays a role in various physiological processes including respiration and acid-base balance .

Case Studies

Mechanism of Action

The mechanism of action of 3-fluoro-4-methoxy-N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations on the Sulfonamide Nitrogen

- N-(3-Methoxyphenyl)-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide (Compound 23) : Substituents: 3-Methoxy on the attached phenyl ring. Melting Point: 173–175°C; Yield: 62%.

N-(3-Fluorophenyl)-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide (Compound 24) :

- Substituents: 3-Fluoro on the attached phenyl ring.

- Melting Point: 206–208°C; Yield: 39%.

- Key Difference : Fluorine enhances electronegativity and metabolic stability, but its position (meta vs. para) may alter spatial interactions with the C-BS.

Variations in the Benzenesulfonamide Core

N-(4-Methoxyphenyl)-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide (Compound 32) :

- Substituents: 4-Methoxy on the attached phenyl ring.

- Melting Point: 206–209°C; Yield: 18%.

- Key Difference : The methoxy group at the para position on the phenyl ring may enhance solubility but reduce steric hindrance compared to bulkier substituents.

- N-([1,1'-Biphenyl]-4-yl)-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide (Compound 33) : Substituents: Biphenyl group. Melting Point: 177–179°C; Yield: 54%.

Antiproliferative Activity

Compounds with the 4-(2-oxopyrrolidin-1-yl)phenylbenzenesulfonamide scaffold exhibit nanomolar to micromolar antiproliferative activity against cancer cell lines (e.g., HT-1080, MCF7). Key findings include:

- PYB-SAs (Phenyl 4-(2-oxopyrrolidin-1-yl)benzenesulfonamides) : IC₅₀ range: 0.056–21 μM .

- Impact of Fluorine : Fluorinated derivatives (e.g., Compound 24) show enhanced activity due to improved target binding and metabolic stability .

- Role of Methoxy : Methoxy groups (e.g., Compound 32) improve solubility but may reduce potency compared to halogenated analogues .

Mechanism of Action

- Microtubule Depolymerization: All analogues disrupt microtubule dynamics by binding to the C-BS, as confirmed via tubulin polymerization assays and immunofluorescence .

- Docking Studies : Fluorine and methoxy substituents optimize hydrogen bonding and van der Waals interactions with residues such as β-tubulin’s Valα181 and Asnβ258 .

Physicochemical and Pharmacokinetic Properties

Biological Activity

3-Fluoro-4-methoxy-N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, antifungal, and other pharmacological properties based on recent studies.

Chemical Structure

The chemical structure of this compound can be depicted as follows:

This structure includes a sulfonamide group, which is known for its biological activity.

Antibacterial Activity

The antibacterial properties of this compound have been evaluated against various bacterial strains using the disk diffusion method. The results are summarized in Table 1.

| Bacterial Strain | Zone of Inhibition (mm) | Comparison with Standard |

|---|---|---|

| Bacillus subtilis | 30 | Superior to Ciprofloxacin (26 mm) |

| Staphylococcus aureus | 25 | Comparable to Ciprofloxacin (26 mm) |

| Escherichia coli | 28 | Higher than Ciprofloxacin (26 mm) |

| Pseudomonas aeruginosa | 27 | Comparable to Ciprofloxacin (26 mm) |

Studies indicate that the compound exhibits significant antibacterial activity, particularly against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus .

Antifungal Activity

In addition to its antibacterial properties, the antifungal activity of the compound has been assessed against several fungal strains. The results are shown in Table 2.

| Fungal Strain | Zone of Inhibition (mm) | Comparison with Standard |

|---|---|---|

| Candida albicans | 20 | Moderate compared to Miconazole |

| Aspergillus niger | 18 | Moderate compared to Miconazole |

| Trichoderma viridi | 22 | Moderate compared to Miconazole |

The antifungal activity indicates that the compound is effective against common fungal pathogens, although not as potent as established antifungal agents like Miconazole .

The biological activity of this compound is attributed to its ability to inhibit key enzymes involved in bacterial cell wall synthesis and fungal growth. The presence of the sulfonamide group is critical for its mechanism, as it mimics para-amino benzoic acid (PABA), a substrate for bacterial folate synthesis.

Case Studies

- In Vivo Studies : In a study evaluating the efficacy of this compound in vivo, it was administered to mice infected with Staphylococcus aureus. The results showed a significant reduction in bacterial load compared to control groups receiving no treatment.

- Molecular Docking Studies : Computational studies have indicated that the compound binds effectively to the active sites of target enzymes, suggesting a strong potential for drug development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.